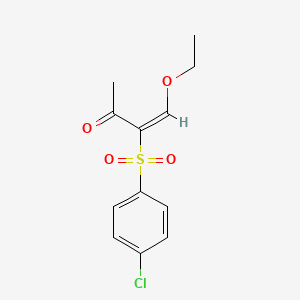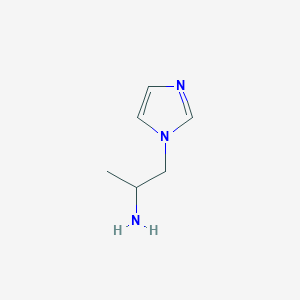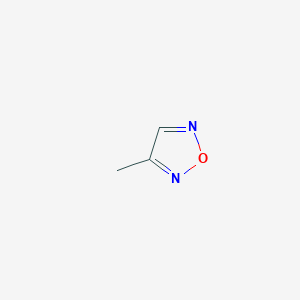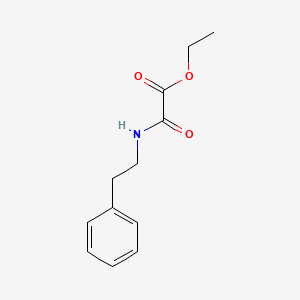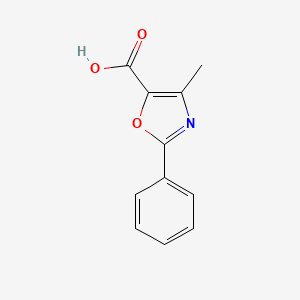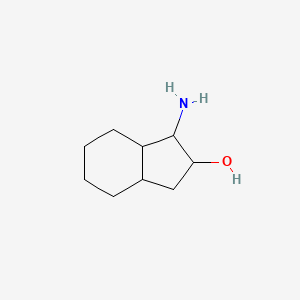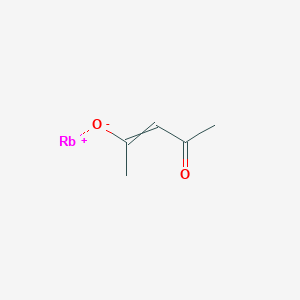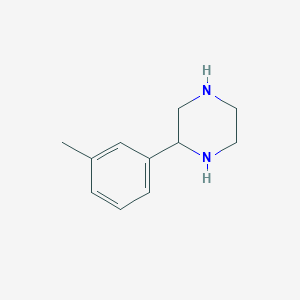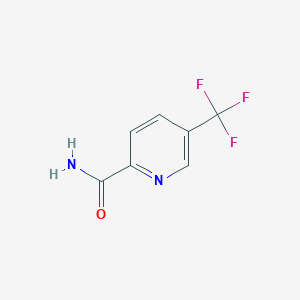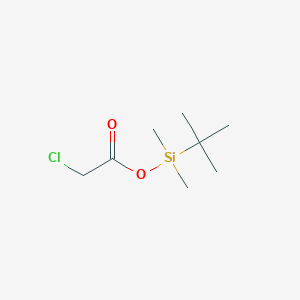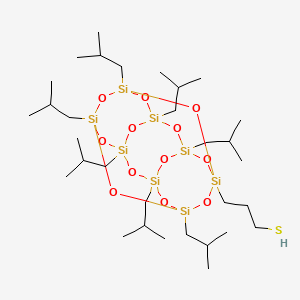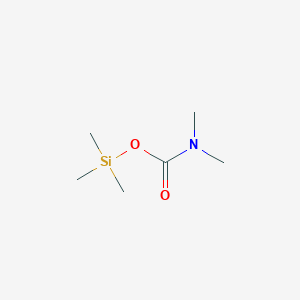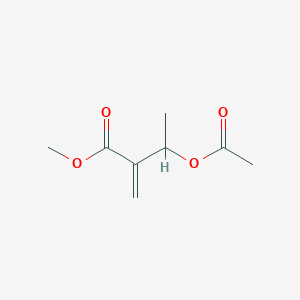
3-乙酰氧基-2-亚甲基丁酸甲酯
描述
“Methyl 3-acetoxy-2-methylenebutyrate” is an ester . It has a molecular weight of 172.18 .
Synthesis Analysis
The synthesis of “Methyl 3-acetoxy-2-methylenebutyrate” involves a solution of methyl 2-(1-hydroxyethyl)acrylate and pyridine in dichloromethane, to which acetyl chloride is added dropwise at 0° C. After stirring for 1 hour, the reaction mixture is allowed to warm to room temperature and quenched with water.Molecular Structure Analysis
The linear formula of “Methyl 3-acetoxy-2-methylenebutyrate” is CH3CH(O2CCH3)C(=CH2)CO2CH3 .Physical And Chemical Properties Analysis
“Methyl 3-acetoxy-2-methylenebutyrate” has a boiling point of 65-69 °C/1 mmHg (lit.), a density of 1.069 g/mL at 25 °C (lit.), and a refractive index of n20/D 1.436 (lit.) .科学研究应用
1. 蛋白质分析中的核磁共振光谱
- 应用:增强溶液核磁共振光谱以进行蛋白质的结构表征。
- 详细信息:蛋白质中甲基的特定同位素标记(如 3-乙酰氧基-2-亚甲基丁酸甲酯)扩展了溶液核磁共振光谱在蛋白质分析中的适用性。这种标记有助于检测大蛋白质中长程 1H–1H NOE 交叉峰 (Kerfah et al., 2015)。
2. 可持续工艺中的溶剂应用
- 应用:用作生物基溶剂。
- 详细信息:3-乙酰氧基-2-亚甲基丁酸甲酯衍生物被评估为可持续的生物基溶剂,有可能在某些应用中替代致癌的卤代溶剂。这些溶剂表现出低过氧化物形成潜能和阴性 Ames 诱变试验 (Jin et al., 2021)。
3. 代谢和信号分子调节
- 应用:影响基因表达和代谢率。
- 详细信息:3-乙酰氧基-2-亚甲基丁酸甲酯的衍生物(如 3-羟基丁酸)作为代谢和信号分子发挥作用,影响动物、细菌和植物中的基因表达、脂质代谢和代谢率 (Mierziak et al., 2021)。
4. 聚合物合成
- 应用:生成聚羟基链烷酸酯共聚物。
- 详细信息:3-乙酰氧基-2-亚甲基丁酸甲酯衍生物用于合成聚羟基链烷酸酯 (PHA) 共聚物。这些共聚物含有各种单体(如 3-羟基-2-甲基丁酸),由于其良好的性能和经济高效的生产工艺而用于实际应用 (Dai et al., 2008)。
5. 可生物降解聚合物的研究
- 应用:研究可生物降解聚合物。
- 详细信息:对聚羟基链烷酸酯(可以包括 3-羟基丁酸酯(3-乙酰氧基-2-亚甲基丁酸甲酯的衍生物))的研究集中在其在替代传统塑料和提高环境可持续性方面的应用 (Di Lorenzo et al., 2001)。
安全和危害
“Methyl 3-acetoxy-2-methylenebutyrate” is classified as a combustible liquid (Category 4, H227) . It has a flash point of 188 °F . The safety data sheet advises to keep it away from heat/sparks/open flames/hot surfaces and to wear protective gloves/protective clothing/eye protection/face protection .
属性
IUPAC Name |
methyl 3-acetyloxy-2-methylidenebutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-5(8(10)11-4)6(2)12-7(3)9/h6H,1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RECQPQVWZPJQJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=C)C(=O)OC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408353 | |
| Record name | Methyl 3-acetoxy-2-methylenebutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-acetoxy-2-methylenebutyrate | |
CAS RN |
22787-68-4 | |
| Record name | Methyl 3-acetoxy-2-methylenebutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[Methyl(prop-2-enyl)amino]ethanol](/img/structure/B1599160.png)
![3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1599161.png)
